molecular formula C3H6ClN3O2 B3319906 1-Aminohydantoin-d2 hydrochloride CAS No. 1188263-75-3

1-Aminohydantoin-d2 hydrochloride

Cat. No.: B3319906
CAS No.: 1188263-75-3
M. Wt: 153.56 g/mol
InChI Key: WEOHANUVLKERQI-CUOKRTIESA-N
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Description

1-Aminohydantoin-d2 hydrochloride is a deuterated form of 1-aminohydantoin hydrochloride, a compound with significant applications in various fields. The deuterium labeling (d2) is often used in scientific research to trace and study the compound’s behavior in different environments. The chemical formula for this compound is C3H3D2N3O2·HCl, and it is known for its role as an intermediate in the synthesis of pharmaceuticals and pesticides .

Preparation Methods

The synthesis of 1-aminohydantoin-d2 hydrochloride involves several steps:

Chemical Reactions Analysis

1-Aminohydantoin-d2 hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: It can react with electrophiles to form substituted products.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are not extensively documented.

    Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form different products.

Common reagents used in these reactions include hydrochloric acid, sodium methylate, and ethyl chloroacetate . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Aminohydantoin-d2 hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable for tracing and studying chemical reactions in research settings.

Properties

IUPAC Name

1-amino-5,5-dideuterioimidazolidine-2,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2.ClH/c4-6-1-2(7)5-3(6)8;/h1,4H2,(H,5,7,8);1H/i1D2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOHANUVLKERQI-CUOKRTIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(=O)NC(=O)N1N)[2H].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188263-75-3
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188263-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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